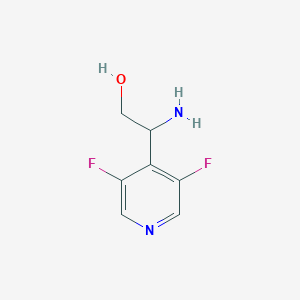

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H8F2N2O |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2 |

InChI Key |

FITUYFOXNZCJDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(CO)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 3,5-difluoropyridine with an appropriate aminoethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol is used in several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol and Analogues

Key Observations:

Substituent Effects: Fluorine vs. Pyridine vs. Benzene Rings: The pyridine core introduces a nitrogen heteroatom, enabling dipole interactions and π-stacking distinct from benzene-based analogs (e.g., 2-Amino-2-(4-methylphenyl)ethan-1-ol) .

Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the target compound likely act as dual H-bond donors, similar to the carboxylic acid moiety in (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, which forms a 2.202 Å H-bond with Gln215 .

Biological Activity

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol, with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol, is a compound featuring a pyridine ring substituted with two fluorine atoms and an amino alcohol moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications. Despite limited direct studies on this compound's biological activity, insights can be drawn from its structural analogs and related compounds.

Chemical Structure and Properties

The compound possesses several functional groups that may influence its biological behavior:

- Pyridine Ring : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- Fluorine Substituents : Fluorination often enhances the metabolic stability and lipophilicity of compounds, facilitating better cell membrane penetration and increased binding affinity to target proteins.

- Amino Alcohol Group : This moiety is commonly associated with neuroactive properties and potential therapeutic effects in various diseases.

Potential Biological Activities

While specific studies on this compound are sparse, compounds with similar structures have demonstrated various biological activities:

Antimicrobial Activity

Fluorinated pyridines are often investigated for their antimicrobial properties. For instance:

- Fluoroquinolones : A class of antibiotics that includes fluorinated pyridine derivatives has shown effectiveness against a wide range of bacterial infections due to their ability to inhibit DNA gyrase and topoisomerase IV .

Neuroprotective Effects

Compounds containing amino alcohol functionalities have been studied for neuroprotective effects. Research indicates that such compounds may influence neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study on related compounds synthesized via similar routes has indicated that modifications in the pyridine ring can significantly alter biological activity. For example, the introduction of fluorine at specific positions has been shown to enhance antibacterial potency .

- Mechanism of Action : The mechanism by which fluorinated compounds exert their effects often involves interaction with bacterial enzymes or receptors in mammalian systems. The presence of both amino and hydroxyl groups may facilitate hydrogen bonding, enhancing binding affinity to target sites .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | C7H8F2N2O | 174.15 g/mol | TBD (To Be Determined) | TBD |

| Delafloxacin | C18H12ClF3N4O4 | 440.8 g/mol | Yes | Limited |

| Lascufloxacin | C18H20F3N5O4 | 440.8 g/mol | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.